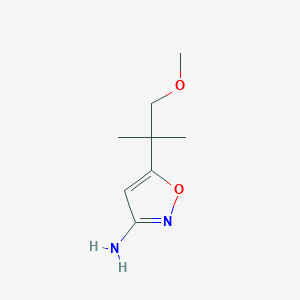

5-(1-Methoxy-2-methylpropan-2-YL)-1,2-oxazol-3-amine

Descripción general

Descripción

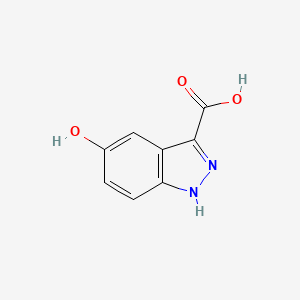

The compound “5-(1-Methoxy-2-methylpropan-2-YL)-1,2-oxazol-3-amine” appears to be an oxazole derivative. Oxazoles are aromatic compounds that contain a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom. The 1-Methoxy-2-methylpropan-2-YL group attached to the oxazole ring is an ether group, which could potentially influence the compound’s reactivity and properties.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxazole ring, possibly through a cyclization reaction, followed by the attachment of the 1-Methoxy-2-methylpropan-2-YL group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would consist of an oxazole ring with a 1-Methoxy-2-methylpropan-2-YL group attached. The presence of the oxygen and nitrogen in the ring, along with the ether group, would likely result in a polar molecule.Chemical Reactions Analysis

As an oxazole derivative, this compound could potentially undergo a variety of chemical reactions. The oxazole ring itself might participate in electrophilic substitution reactions or ring-opening reactions. The ether group could potentially be cleaved under acidic conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. As a polar molecule, it would likely have a relatively high boiling point and could potentially form hydrogen bonds with other molecules. Its reactivity would be influenced by the presence of the oxazole ring and the ether group.Aplicaciones Científicas De Investigación

Antimicrobial Activities

Research into new antimicrobial agents has led to the synthesis of novel compounds, including derivatives related to the oxazoline class, which exhibit good to moderate activities against various microorganisms. For instance, the synthesis of 1,2,4-triazole derivatives, a close relative to the oxazoline structure, has demonstrated potential antimicrobial properties. These compounds are synthesized from ester ethoxycarbonylhydrazones with primary amines, indicating the versatility of oxazoline derivatives in producing effective antimicrobial agents (Bektaş et al., 2007).

Enzyme Inhibition

Oxazoline compounds have shown promise in the field of enzyme inhibition, particularly monoamine oxidase B (MAO-B), which is relevant for neurological conditions. The transition from reversible to irreversible inhibition by modifying the amine group in oxazolidinone derivatives underscores the potential of oxazoline and its derivatives in designing potent enzyme inhibitors. Such modifications can lead to compounds that exhibit significant inhibitory effects, offering a pathway for developing treatments for diseases associated with enzyme dysfunction (Ding & Silverman, 1993).

Synthesis and Catalysis

The catalytic amination of alcohols, such as 1-methoxy-2-propanol, over nickel-on-silica catalysts, has been explored with oxazoline or related structures playing a role in the amination process. This research provides insight into the application of oxazoline derivatives in catalysis, demonstrating their utility in synthesizing compounds like 2-amino-1-methoxypropane with high selectivity. Such studies highlight the role of oxazoline derivatives in industrial chemistry and the synthesis of amines, showcasing their broad applicability in chemical manufacturing processes (Bassili & Baiker, 1990).

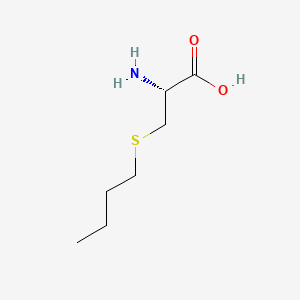

Neuropharmacology

In neuropharmacology, derivatives of oxazoline, such as those involved in GABA uptake inhibition, have been studied for their potential therapeutic effects. The synthesis of zwitterionic 3-isoxazolols and their impact on GABA uptake mechanisms suggest that oxazoline derivatives could be utilized to modulate neurotransmitter systems, particularly for conditions associated with GABAergic dysfunction. These findings indicate the potential of oxazoline compounds in developing new neuropharmacological agents (Falch et al., 1999).

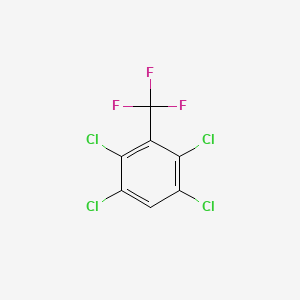

Photocatalysis and Chemical Synthesis

The photochemical synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles showcases the utility of oxazoline and its derivatives in photocatalytic processes. This method represents an innovative approach to synthesizing fluorinated heterocyclic compounds, highlighting the versatility of oxazoline derivatives in facilitating chemical reactions under light irradiation. Such techniques can be pivotal in the synthesis of complex molecules with potential applications in various industries, including pharmaceuticals and materials science (Buscemi et al., 2001).

Safety And Hazards

Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.

Direcciones Futuras

Future research on this compound could involve exploring its potential biological activity, studying its reactivity, or developing new methods for its synthesis.

Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific literature sources or experimental data would be needed.

Propiedades

IUPAC Name |

5-(1-methoxy-2-methylpropan-2-yl)-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-8(2,5-11-3)6-4-7(9)10-12-6/h4H,5H2,1-3H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFBSBAZSPGMSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC)C1=CC(=NO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40537401 | |

| Record name | 5-(1-Methoxy-2-methylpropan-2-yl)-1,2-oxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40537401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-Methoxy-2-methylpropan-2-YL)-1,2-oxazol-3-amine | |

CAS RN |

93509-70-7 | |

| Record name | 5-(1-Methoxy-2-methylpropan-2-yl)-1,2-oxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40537401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

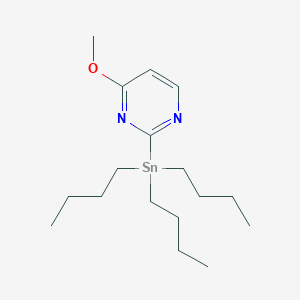

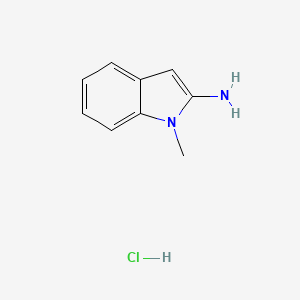

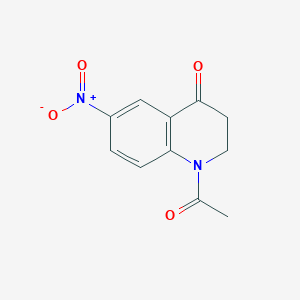

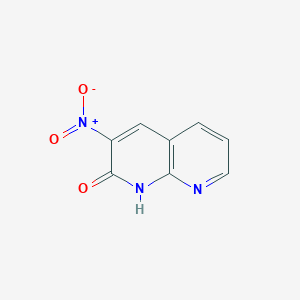

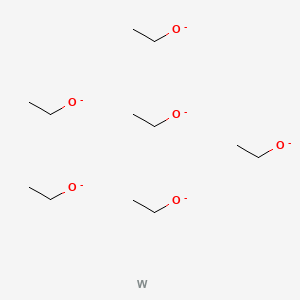

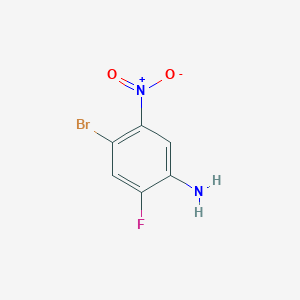

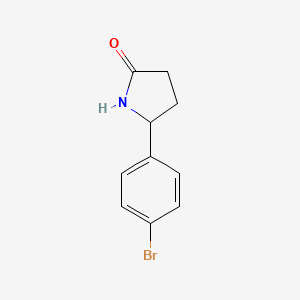

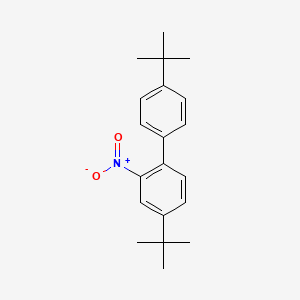

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine](/img/structure/B1601223.png)

![2,2'-Diiodo-9,9'-spirobi[fluorene]](/img/structure/B1601229.png)